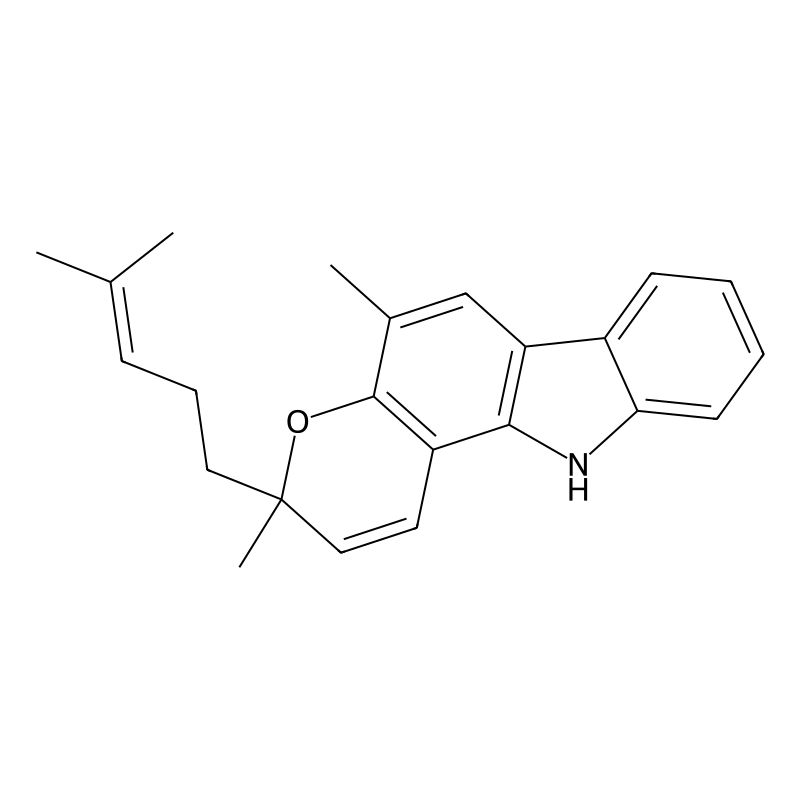

Mahanimbine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mahanimbine (MN) is a carbazole alkaloid found in the leaves of Murraya koenigii, a plant commonly known as curry leaf []. This plant holds significance in Asian medicinal and culinary practices []. Scientific research suggests Mahanimbine possesses properties that could be beneficial for various health conditions. Here's a breakdown of its potential applications based on scientific studies:

Antidiabetic Effects

Studies have explored the potential of Mahanimbine in managing diabetes. Research on diabetic rats suggests that Mahanimbine may help reduce blood sugar levels []. It might achieve this by inhibiting enzymes that break down carbohydrates in the gut, leading to slower blood sugar rise after meals [].

Lipid-Lowering Properties

The same study on diabetic rats mentioned earlier also found that Mahanimbine treatment lowered cholesterol and triglyceride levels while increasing HDL (good cholesterol) []. This indicates Mahanimbine might contribute to managing abnormal lipid profiles often associated with diabetes [].

Mahanimbine is a naturally occurring carbazole alkaloid predominantly isolated from the leaves of Murraya koenigii, commonly known as curry leaves. Its chemical formula is C₃₃H₂₅NO, and it features a complex structure that contributes to its diverse biological activities. Mahanimbine has garnered attention for its potential therapeutic properties, particularly in the realm of cancer treatment and metabolic regulation.

Mahanimbine undergoes various chemical transformations, particularly under acidic or thermal conditions. Notably, it can be subjected to reactions with phosphorus oxychloride (POCl₃), leading to the formation of several new compounds. These reactions have resulted in the synthesis of derivatives such as isocyclomahanimbine and curryanin, which exhibit distinct biological activities, including antiplasmodial effects against Plasmodium falciparum .

In addition to POCl₃-mediated transformations, mahanimbine reacts with mineral acids and other agents, yielding products that can serve as precursors for further synthetic modifications .

Mahanimbine exhibits a range of biological activities:

- Anticancer Properties: It has shown significant cytotoxic effects against various cancer cell lines, including human breast cancer cells (MCF-7). The mechanism involves inducing apoptosis through mitochondrial pathways and regulating pro-apoptotic and anti-apoptotic protein levels .

- Anti-inflammatory Effects: Mahanimbine has been linked to reduced inflammation markers, contributing to its potential use in treating inflammatory diseases .

- Metabolic Regulation: Research suggests that it may help lower blood glucose levels by enhancing peripheral glucose uptake or stimulating pancreatic insulin secretion .

The synthesis of mahanimbine can be achieved through several methods:

- Natural Extraction: The primary source is the leaves of Murraya koenigii, where it is extracted using solvents like ethanol or methanol.

- Chemical Synthesis: Total synthesis has been accomplished through electrocyclization techniques involving carbazole derivatives. For instance, the Vilsmeier–Haack reaction has been employed to create highly functionalized analogs .

- Divergent Synthesis: Recent studies have reported methods that allow for the generation of multiple derivatives from mahanimbine, enhancing its potential applications in drug development .

Mahanimbine's applications are diverse and include:

- Pharmaceutical Development: Due to its anticancer and anti-inflammatory properties, it is being explored as a candidate for new cancer therapies.

- Nutraceuticals: Its presence in curry leaves highlights its potential as a dietary supplement with health benefits.

- Cosmetic Industry: Given its antioxidant properties, mahanimbine may be utilized in formulations aimed at skin health and anti-aging.

Several compounds share structural similarities with mahanimbine, primarily belonging to the carbazole alkaloid family. Here are some notable examples:

| Compound | Source | Biological Activity |

|---|---|---|

| Girinimbine | Murraya koenigii | Anticancer activity |

| 1-Methylcarbazole | Synthetic | Antioxidant properties |

| Carbazole | Various sources | Antimicrobial activity |

Uniqueness of Mahanimbine

Mahanimbine stands out due to its specific profile of biological activities, particularly its pronounced effects on apoptosis in cancer cells and its potential for metabolic regulation. Unlike other carbazole alkaloids, it has demonstrated significant efficacy in both anti-cancer and anti-inflammatory pathways while also being readily available from natural sources like curry leaves .

Botanical Sources in Murraya koenigii (Curry Leaf Plant)

Murraya koenigii, commonly known as the curry leaf plant or curry tree, serves as the primary botanical source of mahanimbine [4] [5]. This deciduous tree belongs to the Rutaceae family and is native to the Indian subcontinent, with natural distribution extending from Pakistan and Sri Lanka through India to China and Hainan [6]. The plant typically grows as a small tree or shrub, reaching heights of 6-9 meters and thriving at altitudes up to 1500 meters [7].

The curry leaf plant represents one of the richest natural sources of carbazole alkaloids, with more than 30 different carbazole compounds identified from various plant parts [6]. Mahanimbine occurs predominantly in the leaves and stem bark of Murraya koenigii, where it has been consistently detected alongside other carbazole alkaloids [4] [5] [7]. The concentration of mahanimbine in curry leaves varies significantly depending on geographical location and climatic conditions, with reported ranges of 0.492-5.399 mg/g dry weight in leaf tissue [8].

Recent quantitative analyses have revealed that mahanimbine concentrations are highest in curry leaf samples collected from humid subtropical climatic zones, followed by tropical wet and dry zones of India [8]. This geographical variation in alkaloid content reflects the complex interaction between environmental factors and secondary metabolite biosynthesis in Murraya koenigii [8].

The plant parts containing mahanimbine include fresh leaves, dried leaves, stem bark, and roots, with the highest concentrations typically found in the aerial parts [7] [6]. The essential oil extracted from curry leaves also contains trace amounts of mahanimbine, although the primary volatile constituents are terpenoid compounds such as sabinene, α-terpinol, and β-phellandrene [7].

Co-occurring Carbazole Alkaloids in Rutaceae Family

Mahanimbine rarely occurs in isolation but is typically found as part of a complex mixture of carbazole alkaloids within Rutaceae family plants [9] [10]. The most common co-occurring carbazole alkaloids in Murraya koenigii include girinimbine, mahanine, koenimbine, isomahanimbine, murrayazolidine, and koenimbidine [7] [11] [8].

Girinimbine, which shares the same molecular formula as mahanimbine (C₂₃H₂₅NO) but differs in structural arrangement, is frequently found alongside mahanimbine in curry leaf extracts [11] [8]. Concentration ranges for girinimbine in Murraya koenigii leaves span from 0.010-0.114 mg/g, significantly lower than mahanimbine levels [8]. This compound exhibits similar pyrano[3,2-a]carbazole structure but with different prenyl group positioning [11].

Mahanine represents another major co-occurring alkaloid, with concentrations ranging from 0.049-5.288 mg/g in curry leaves [8]. This compound possesses the molecular formula C₁₉H₁₇NO₂ and exhibits potent biological activities including anticancer and anti-inflammatory properties [11] [12]. The structural similarity between mahanine and mahanimbine suggests shared biosynthetic pathways and common precursor molecules [9].

Koenimbine, with the molecular formula C₂₃H₂₃NO₄, represents one of the most abundant carbazole alkaloids in Murraya koenigii, with concentrations reaching up to 7.336 mg/g in some samples [8]. This compound features additional hydroxyl and methoxy substituents compared to mahanimbine, indicating more extensive post-biosynthetic modifications [8] [13].

The distribution of carbazole alkaloids extends beyond Murraya koenigii to other genera within the Rutaceae family, including Clausena, Glycosmis, Micromelum, and Zanthoxylum [9] [10]. Each genus exhibits characteristic alkaloid profiles, with Clausena species producing compounds such as clausenine and heptaphylline, while Glycosmis species contain glycozolidine and glycozoline [9] [10].

The co-occurrence patterns of these alkaloids suggest evolutionary relationships and shared biosynthetic machinery across Rutaceae family members [9]. Phylogenetic analysis indicates that carbazole alkaloid-producing capability represents an ancestral trait within the family, with subsequent diversification leading to genus-specific alkaloid profiles [10].

Biosynthetic Pathways in Plant Systems

The biosynthesis of mahanimbine in plant systems follows the general carbazole alkaloid biosynthetic pathway, which originates from the shikimate pathway through tryptophan as the primary precursor [9] [14] [15]. The pathway involves multiple enzymatic steps that convert simple amino acid precursors into complex carbazole structures through a series of condensation, cyclization, and modification reactions [15] [16].

The initial step in mahanimbine biosynthesis involves the conversion of tryptophan to indole-3-pyruvate through the action of aminotransferase enzymes [15] [16]. This deamination reaction provides the indole nucleus that will eventually form rings B and C of the carbazole structure [16]. The indole-3-pyruvate then undergoes condensation with pyruvate through a thiamine diphosphate-dependent enzyme, forming an α-hydroxy-β-keto acid intermediate [15] [16].

The formation of the carbazole core structure requires the action of specialized enzymes including ketoacyl-acyl carrier protein synthase III and carbazole synthase [15]. The ketoacyl-acyl carrier protein synthase III catalyzes the decarboxylative condensation between the α-hydroxy-β-keto acid and 3-hydroxybutyryl-acyl carrier protein, generating an unstable indole intermediate [15]. This intermediate then undergoes oxidative cyclization mediated by carbazole synthase to form the tricyclic carbazole nucleus [15].

The specific structural features of mahanimbine, including the pyran ring fusion and prenyl side chain, result from additional tailoring modifications [14] [17]. The 2H-chromene unit characteristic of mahanimbine indicates that its biosynthesis involves geranylation of the basic carbazole precursor followed by intramolecular cyclization [14] [17]. This prenylation step is catalyzed by prenyltransferase enzymes that specifically recognize carbazole substrates and attach geranyl diphosphate to form the prenyl side chain [18] [19].

The cyclization of the prenyl side chain to form the pyran ring occurs through electrophilic aromatic substitution mechanisms, potentially involving cytochrome P450 enzymes for the necessary oxidative transformations [14] [17]. The final steps in mahanimbine biosynthesis may include methylation reactions to install the methyl substituents at specific positions on the carbazole and pyran rings [9].

Recent transcriptomic studies of Murraya koenigii have identified candidate genes involved in carbazole alkaloid biosynthesis, including polyketide synthases, prenyltransferases, methyltransferases, and cytochrome P450 enzymes [20]. These findings provide molecular insights into the biosynthetic machinery responsible for mahanimbine production and offer potential targets for metabolic engineering approaches to enhance alkaloid yields [20].

The regulation of carbazole alkaloid biosynthesis in plants appears to be influenced by environmental factors including light, temperature, and nutrient availability [8]. Seasonal variations in mahanimbine content have been observed, with higher concentrations typically occurring during specific growth phases [8]. This temporal regulation suggests that the biosynthetic pathway responds to developmental cues and environmental stresses [8].

Understanding the biosynthetic pathway of mahanimbine has important implications for sustainable production of this valuable compound. Traditional extraction methods from wild or cultivated Murraya koenigii plants may be supplemented by biotechnological approaches including plant cell culture, heterologous expression in microbial systems, and synthetic biology strategies [20]. These alternative production methods could provide more consistent yields and reduce dependence on plant material harvesting [20].

| Alkaloid Name | Chemical Formula | Molecular Weight (g/mol) | Concentration Range (mg/g) | Plant Part |

|---|---|---|---|---|

| Mahanimbine | C₂₃H₂₅NO | 331.459 | 0.492-5.399 | Leaves, Stem bark |

| Girinimbine | C₂₃H₂₁NO₄ | 375.420 | 0.010-0.114 | Leaves, Stem bark |

| Mahanine | C₁₉H₁₇NO₂ | 291.350 | 0.049-5.288 | Leaves, Stem bark |

| Koenimbine | C₂₃H₂₃NO₄ | 377.430 | 0.013-7.336 | Leaves |

| Isomahanimbine | C₂₃H₂₅NO | 331.459 | 0.491-3.791 | Leaves |

| Genus | Number of Species | Notable Carbazole Alkaloids | Distribution |

|---|---|---|---|

| Murraya | Approximately 17 | Mahanimbine, Girinimbine, Mahanine, Koenimbine | Tropical Asia, Australia |

| Clausena | Approximately 40 | Clausenine, Clausenal, Heptaphylline | Tropical Asia, Africa |

| Glycosmis | Approximately 50 | Glycozolidine, Glycozoline | Tropical Asia, Australia |

| Micromelum | Approximately 8 | Micromeline, Microminutine | Southeast Asia |

| Zanthoxylum | Approximately 250 | Zanthoxyloine, Zanthoxyline | Worldwide, mainly tropical |

| Enzyme/Protein | Function | Gene Family | Role in Pathway |

|---|---|---|---|

| Aminotransferase | Converts tryptophan to indole-3-pyruvate | Transaminase | Initial step |

| Thiamine diphosphate-dependent enzyme | Catalyzes carbon-carbon bond formation between indole-3-pyruvate and pyruvate | Thiamine diphosphate-dependent | Early biosynthesis |

| Ketoacyl-acyl carrier protein synthase III | Decarboxylative condensation with 3-hydroxybutyryl-acyl carrier protein | β-ketoacyl synthase | Chain elongation |

| Carbazole synthase | Oxidative cyclization to form carbazole ring | Bet v1-like superfamily | Ring formation |

| Prenyltransferase | Adds prenyl groups to carbazole nucleus | Phytoene synthase-like | Tailoring modification |

| Cytochrome P450 hydroxylase | Hydroxylation reactions | Cytochrome P450 | Tailoring modification |

Solvent-based extraction forms the cornerstone of mahanimbine isolation, with various methodologies developed to optimize extraction efficiency and yield. The selection of appropriate solvents and extraction conditions is critical for achieving high recovery rates while maintaining compound stability.

Conventional Solvent Extraction Methods

Soxhlet Assisted Extraction represents one of the most widely employed techniques for mahanimbine isolation. This method utilizes continuous solvent extraction under reflux conditions, allowing for exhaustive extraction of the target compound [1] [2]. The process typically involves dried and powdered Murraya koenigii leaves placed in a cellulose thimble within the Soxhlet apparatus. Ethanol at concentrations of 90% has been demonstrated to be particularly effective, yielding approximately 0.012 mg/g of mahanimbine after 8 hours of extraction [2]. The method provides high extraction efficiency and complete recovery of target compounds, though it requires substantial solvent volumes and extended extraction times.

Petroleum Ether Extraction has been extensively utilized for mahanimbine isolation due to its selectivity for non-polar compounds [3]. The dried plant material is typically extracted with petroleum ether (60-80°C) in a Soxhlet apparatus for 72 hours at room temperature. This method has shown remarkable efficiency, with reported yields of 0.4% mahanimbine from the total extract [3]. The petroleum ether extract undergoes concentration under reduced pressure, yielding a greenish solid that can be further purified through chromatographic techniques.

Chloroform and Ethyl Acetate Extraction protocols have been developed to target alkaloids with intermediate polarity characteristics [1] [4]. These solvents are particularly effective when used in sequential extraction procedures, where the plant material is first extracted with petroleum ether, followed by chloroform, and finally with ethyl acetate. This approach allows for fractionation of compounds based on their polarity, with mahanimbine typically recovered in the chloroform fraction.

Modern Extraction Techniques

Ultrasound Assisted Extraction has emerged as a rapid and efficient alternative to conventional methods [2] [5]. This technique utilizes ultrasonic waves to disrupt cell walls and enhance mass transfer, significantly reducing extraction times to 5-15 minutes. The optimal conditions for mahanimbine extraction involve ethanol as the solvent, with extraction temperatures ranging from room temperature to 60°C. Studies have demonstrated that ultrasound assisted extraction yields approximately 0.011 mg/g of mahanimbine, which is comparable to conventional methods but with dramatically reduced processing time [2].

Accelerated Solvent Extraction represents the most advanced technique for mahanimbine isolation, utilizing elevated temperature and pressure to enhance extraction efficiency [2] [6]. This automated process operates at temperatures around 105°C and elevated pressures, allowing for complete extraction in approximately 14 minutes. The method has demonstrated superior performance, yielding 0.018 mg/g of mahanimbine, which represents the highest yield among the tested extraction methods [2]. The technique offers significant advantages including reduced solvent consumption, shorter extraction times, and improved reproducibility.

Solvent System Optimization

The optimization of solvent systems for mahanimbine extraction requires careful consideration of compound polarity, solvent selectivity, and extraction efficiency. Methanol-water mixtures have been investigated extensively, with studies showing that methanol concentrations of 95% provide optimal extraction conditions [4]. The addition of 5% water to methanol enhances the extraction of carbazole alkaloids while maintaining selectivity for mahanimbine.

Ethanol-water systems have demonstrated excellent performance for mahanimbine extraction, particularly when used in combination with modern extraction techniques [7]. The optimal ratio of ethanol to water depends on the specific extraction method employed, with higher ethanol concentrations generally favoring mahanimbine recovery.

Multi-step solvent extraction protocols have been developed to maximize mahanimbine yields while removing interfering compounds [8]. These protocols typically involve an initial water extraction to remove water-soluble compounds, followed by ethanol extraction of the remaining residue. The ethanol extract is then fractionated with ethyl acetate and water, with mahanimbine concentrated in the ethyl acetate fraction.

| Extraction Method | Solvent System | Yield (mg/g) | Time | Temperature |

|---|---|---|---|---|

| Soxhlet Assisted Extraction | 90% Ethanol | 0.012 | 8 hours | Reflux temperature |

| Ultrasound Assisted Extraction | Ethanol | 0.011 | 5-15 minutes | Room temperature to 60°C |

| Accelerated Solvent Extraction | Various solvents | 0.018 | 14 minutes | 105°C |

| Petroleum Ether Extraction | Petroleum Ether (60-80°C) | 0.4% of extract | 72 hours | Room temperature |

Chromatographic Separation Strategies

Chromatographic separation represents the most critical step in mahanimbine purification, enabling the isolation of highly pure compound from complex plant extracts. The selection of appropriate chromatographic techniques and conditions is essential for achieving optimal separation efficiency and compound recovery.

Column Chromatography Techniques

Silica Gel Column Chromatography remains the most widely used technique for mahanimbine purification [3] [9]. The method typically employs silica gel with mesh sizes ranging from 60-120, providing optimal resolution for carbazole alkaloid separation. The petroleum ether extract is loaded onto the silica gel column and eluted with increasing concentrations of ethyl acetate in petroleum ether. Mahanimbine is typically eluted with 5% ethyl acetate in petroleum ether, yielding white powder that can be further purified through recrystallization [9].

The column chromatography process requires careful optimization of solvent gradients to achieve optimal separation. Initial elution with petroleum ether removes non-polar impurities, while gradual increase in ethyl acetate concentration enables selective elution of mahanimbine. The fractions containing mahanimbine are identified through thin-layer chromatography and combined for further purification.

Medium Pressure Liquid Chromatography has been employed for intermediate-scale purification of mahanimbine [8]. This technique operates at moderate pressures, allowing for faster separation compared to conventional column chromatography while maintaining good resolution. The method is particularly useful for processing larger quantities of crude extract, with typical yields ranging from 65-85%.

High Performance Liquid Chromatography Methods

Preparative High Performance Liquid Chromatography represents the most sophisticated approach for mahanimbine purification [10] [11]. This technique utilizes high-pressure liquid chromatography systems with preparative-scale columns to achieve high-resolution separation. The method typically employs reverse-phase C18 columns with methanol-water gradient elution systems. Preparative HPLC can achieve purities exceeding 95% with yield recoveries of 70-90% [11].

The preparative HPLC process requires careful optimization of mobile phase composition, flow rates, and gradient profiles. Reverse-phase systems using methanol-water gradients have proven most effective for mahanimbine purification, with detection typically performed at 254 nm wavelength [12]. The method allows for collection of highly pure fractions that require minimal additional purification.

Semi-preparative HPLC provides an intermediate approach between analytical and preparative-scale purification [10]. This technique is particularly useful for processing moderate quantities of crude extract while maintaining high resolution. The method typically employs C18 columns with hexane-ethyl acetate gradient systems, achieving purities of 85-95% with good yield recovery.

Analytical Chromatography for Method Development

Reverse-Phase High Performance Liquid Chromatography has been extensively developed for mahanimbine analysis and quantification [2] [12]. The optimal conditions involve an Agilent ZORBAX Bonus RP C18 column (250×4.6 mm, 5μm) with a mobile phase consisting of methanol and 0.1% triethylamine in a 93:7 ratio. Under these conditions, mahanimbine exhibits a retention time of 4.705 minutes with excellent peak resolution [2].

The analytical method has been validated for linearity, accuracy, and precision, with detection limits as low as 0.02044 ng/mL and quantification limits of 0.06194 ng/mL [2]. The method demonstrates excellent stability and reproducibility, making it suitable for routine analysis of mahanimbine in plant extracts.

Thin Layer Chromatography serves as a rapid and cost-effective method for monitoring mahanimbine purification progress [3] [13]. Silica gel plates with petroleum ether-ethyl acetate mobile phases provide good resolution for mahanimbine, with typical Rf values of 0.34. The plates are visualized under UV light at 254 nm or developed with iodine vapor to detect mahanimbine spots.

| Chromatographic Method | Stationary Phase | Mobile Phase | Purity Achieved | Yield Recovery |

|---|---|---|---|---|

| Silica Gel Column Chromatography | Silica gel (60-120 mesh) | Petroleum ether:Chloroform | High | 60-80% |

| Preparative HPLC | C18 column | Methanol:Water | Very High | 70-90% |

| Reverse Phase HPLC | C18 column | Methanol:Triethylamine | High | 80-95% |

| Thin Layer Chromatography | Silica gel plates | Petroleum ether:Ethyl acetate | Moderate | 50-70% |

Crystallization and Purification Protocols

Crystallization represents the final purification step in mahanimbine isolation, providing the highest levels of purity and enabling the formation of well-defined crystalline structures suitable for structural characterization and pharmaceutical applications.

Recrystallization Techniques

Recrystallization from Hexane has been demonstrated as the most effective method for achieving high-purity mahanimbine crystals [9]. The process involves dissolving the crude mahanimbine in the minimum amount of hot hexane, followed by slow cooling to room temperature. The method yields white solid crystals with melting points of 88-90°C and purities exceeding 95%. The recrystallization process typically achieves yield recoveries of 70-85% [9].

The hexane recrystallization procedure requires careful temperature control to prevent rapid crystallization, which can lead to impure crystals. The solution is typically allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The crystals are isolated by vacuum filtration and washed with cold hexane to remove surface impurities.

Recrystallization from Ethyl Acetate provides an alternative approach for mahanimbine purification, particularly when dealing with samples containing polar impurities [9]. The process involves dissolving the crude compound in hot ethyl acetate, followed by slow cooling to promote crystal formation. This method yields colorless crystals with similar melting points and purities to hexane recrystallization, with yield recoveries of 75-90%.

Recrystallization from Alcoholic Solvents including methanol and ethanol has been employed for mahanimbine purification, though these methods typically achieve slightly lower purities compared to hydrocarbon solvents [14]. The higher polarity of alcoholic solvents can lead to inclusion of polar impurities in the crystal structure, resulting in purities of 90-95%.

Precipitation Methods

Precipitation with Water represents a simple and cost-effective approach for initial mahanimbine purification [15]. The method involves dissolving the crude extract in an organic solvent, followed by addition of water to precipitate the target compound. While this method yields lower purities (80-90%) compared to recrystallization, it provides a rapid means of removing highly polar impurities.

Acid-Base Precipitation has been developed for selective isolation of mahanimbine from complex alkaloid mixtures [8]. The method exploits the basic nature of the carbazole nitrogen, allowing for formation of acid salts that can be precipitated and subsequently converted back to the free base. This approach provides high selectivity and good purities (85-95%) with reasonable yield recoveries.

Alternative Purification Methods

Solvent Evaporation techniques have been employed for mahanimbine isolation, particularly when dealing with small quantities of material [16]. The method involves dissolving the crude compound in a suitable solvent, followed by controlled evaporation to yield solid residue. While simple and requiring no special equipment, this method typically achieves lower purities (80-90%) due to co-concentration of impurities.

Freeze-drying has been investigated as a method for preserving mahanimbine structure during purification [17]. The technique involves freezing aqueous solutions of the compound followed by sublimation under vacuum. This method is particularly useful for preserving the stereochemical integrity of the compound and achieving long-term storage stability.

| Purification Method | Solvent System | Purity Achieved | Yield Recovery | Crystal Form |

|---|---|---|---|---|

| Recrystallization from Hexane | Hexane | >95% | 70-85% | White solid crystals |

| Recrystallization from Ethyl Acetate | Ethyl Acetate | >95% | 75-90% | Colorless crystals |

| Recrystallization from Methanol | Methanol | >90% | 65-80% | White crystalline powder |

| Acid-Base Precipitation | Chloroform + Acid/Base | 85-95% | 70-85% | Crystalline precipitate |

The optimization of crystallization conditions requires careful consideration of solvent selection, temperature control, and cooling rates. Slow cooling protocols generally produce higher quality crystals with better purity, while rapid cooling may lead to amorphous precipitates with lower purity. The choice of crystallization method depends on the specific purity requirements, scale of operation, and available equipment.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

Other CAS

Wikipedia

Dates

2: Kumar BD, Krishnakumar K, Jaganathan SK, Mandal M. Effect of Mangiferin and Mahanimbine on Glucose Utilization in 3T3-L1 cells. Pharmacogn Mag. 2013 Jan;9(33):72-5. doi: 10.4103/0973-1296.108145. PubMed PMID: 23661997; PubMed Central PMCID: PMC3647398.

3: Dahiya J, Singh J, Kumar A, Sharma A. Isolation, characterization and quantification of an anxiolytic constituent - mahanimbine, from Murraya koenigii Linn. Spreng Leaves. J Ethnopharmacol. 2016 Dec 4;193:706-711. doi: 10.1016/j.jep.2016.10.014. Epub 2016 Oct 11. PubMed PMID: 27737817.

4: Pei C, He Q, Liang S, Gong X. Mahanimbine Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways. Med Sci Monit. 2018 Oct 1;24:6975-6983. doi: 10.12659/MSM.911013. PubMed PMID: 30273298; PubMed Central PMCID: PMC6178883.

5: Pandit S, Kumar M, Ponnusankar S, Pal BC, Mukherjee PK. RP-HPLC-DAD for simultaneous estimation of mahanine and mahanimbine in Murraya koenigii. Biomed Chromatogr. 2011 Sep;25(9):959-62. doi: 10.1002/bmc.1561. Epub 2011 Mar 4. PubMed PMID: 21381062.

6: Birari R, Javia V, Bhutani KK. Antiobesity and lipid lowering effects of Murraya koenigii (L.) Spreng leaves extracts and mahanimbine on high fat diet induced obese rats. Fitoterapia. 2010 Dec;81(8):1129-33. doi: 10.1016/j.fitote.2010.07.013. Epub 2010 Jul 23. PubMed PMID: 20655993.

7: Sharma P, Batra S, Kumar A, Sharma A. In vivo antianxiety and antidepressant activity of Murraya paniculata leaf extracts. J Integr Med. 2017 Jul;15(4):320-325. doi: 10.1016/S2095-4964(17)60352-2. PubMed PMID: 28659237.

8: Kumar NS, Mukherjee PK, Bhadra S, Saha BP, Pal BC. Acetylcholinesterase inhibitory potential of a carbazole alkaloid, mahanimbine, from Murraya koenigii. Phytother Res. 2010 Apr;24(4):629-31. doi: 10.1002/ptr.3023. PubMed PMID: 19943242.

9: Joshi BS, Kamat VN, Gawad DH. On the structures of girinimbine, mahanimbine, isomahanimbine, koenimbidine and murrayacine. Tetrahedron. 1970 Mar;26(6):1475-82. PubMed PMID: 5419188.

10: Nagappan T, Segaran TC, Wahid ME, Ramasamy P, Vairappan CS. Efficacy of carbazole alkaloids, essential oil and extract of Murraya koenigii in enhancing subcutaneous wound healing in rats. Molecules. 2012 Dec 5;17(12):14449-63. doi: 10.3390/molecules171214449. PubMed PMID: 23519245.

11: Narasimhan NS, Paradkar MV, Gokhale AM. Synthesis of girinimbine and (plus or minus) mahanimbine. Tetrahedron Lett. 1970 Apr;(19):1665-8. PubMed PMID: 5430996.

12: Hesse R, Gruner KK, Kataeva O, Schmidt AW, Knölker HJ. Efficient construction of pyrano[3,2-a]carbazoles: application to a biomimetic total synthesis of cyclized monoterpenoid pyrano[3,2-a]carbazole alkaloids. Chemistry. 2013 Oct 11;19(42):14098-111. doi: 10.1002/chem.201301792. Epub 2013 Sep 12. PubMed PMID: 24030919.

13: Nagappan T, Ramasamy P, Wahid ME, Segaran TC, Vairappan CS. Biological activity of carbazole alkaloids and essential oil of Murraya koenigii against antibiotic resistant microbes and cancer cell lines. Molecules. 2011 Nov 21;16(11):9651-64. doi: 10.3390/molecules16119651. PubMed PMID: 22105714.

14: Joshi T, Mahar R, Singh SK, Srivastava P, Shukla SK, Mishra DK, Bhatta RS, Kanojiya S. Quantitative analysis of bioactive carbazole alkaloids in Murraya koenigii. Nat Prod Commun. 2015 Feb;10(2):293-5. PubMed PMID: 25920265.

15: Wang T, Hoye TR. Hexadehydro-Diels-Alder (HDDA)-Enabled Carbazolyne Chemistry: Single Step, de Novo Construction of the Pyranocarbazole Core of Alkaloids of the Murraya koenigii (Curry Tree) Family. J Am Chem Soc. 2016 Oct 13. [Epub ahead of print] PubMed PMID: 27734671; PubMed Central PMCID: PMC5391310.

16: Sim KM, Teh HM. A new carbazole alkaloid from the leaves of Malayan Murraya koenigii. J Asian Nat Prod Res. 2011 Oct;13(10):972-5. doi: 10.1080/10286020.2011.602970. PubMed PMID: 21972815.

17: Ramsewak RS, Nair MG, Strasburg GM, DeWitt DL, Nitiss JL. Biologically active carbazole alkaloids from Murraya koenigii. J Agric Food Chem. 1999 Feb;47(2):444-7. PubMed PMID: 10563914.

18: Tachibana Y, Kikuzaki H, Lajis NH, Nakatani N. Antioxidative activity of carbazoles from Murraya koenigii leaves. J Agric Food Chem. 2001 Nov;49(11):5589-94. PubMed PMID: 11714364.

19: Meragelman KM, McKee TC, Boyd MR. Siamenol, a new carbazole alkaloid from Murraya siamensis. J Nat Prod. 2000 Mar;63(3):427-8. PubMed PMID: 10757740.

20: Chakraborty M, Saha S, Mukhapadhyay S. Murrayakoeninol--a new carbazole alkaloid from Murraya koenigii (Linn) Spreng. Nat Prod Commun. 2009 Mar;4(3):355-8. PubMed PMID: 19413112.